
Cisatracurium besylate
概要
説明
シサトラクリウムベシラートは、ベンジルイソキノリニウム系に属する非脱分極性神経筋遮断薬です。 気管挿管の促進、手術中の筋弛緩、機械換気の補助など、骨格筋弛緩薬として一般的に使用されています 。 シサトラクリウムベシラートは、アトラクリウムのR-シス-R-シス異性体であり、アトラクリウムに比べて作用時間が中程度で、ヒスタミン放出量が低いことで知られています .
準備方法
シサトラクリウムベシラートの合成には、いくつかのステップが必要です。 1つの方法には、パラトルエンスルホン酸の存在下で1,5-ペンタンジオールを3-ブロモプロピオン酸と縮合させ、その後トリエチルアミンを用いて脱臭素化して1,5-ペンタメチレンジアクリレートを得る方法が含まれます 。この中間体は、その後、シサトラクリウムベシラートを得るためにさらなる反応に付されます。 工業生産方法では、収率、変換率、製品純度の最適化に重点が置かれ、多くの場合、カラムクロマトグラフィーを用いて分離が行われます .
化学反応解析
シサトラクリウムベシラートは、以下を含む様々な化学反応を起こします。
酸化: 特定の条件下で酸化することができ、分解生成物の形成につながります。
還元: 還元反応は、その化学構造を変え、その効力と効果に影響を与える可能性があります。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
シサトラクリウムベシラートは、幅広い科学研究への応用があります。
化学: 神経筋遮断薬の挙動とその他の化学物質との相互作用を研究するためのモデル化合物として使用されています。
生物学: 研究者は、それを用いて神経筋伝達の仕組みと、遮断薬が筋機能に与える影響を調査しています。
化学反応の分析
Cisatracurium besylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter its chemical structure, affecting its potency and efficacy.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Clinical Applications
1. General Anesthesia:
Cisatracurium is primarily used as an adjunct to general anesthesia. It facilitates tracheal intubation and provides muscle relaxation during surgical procedures. The drug's onset of action is approximately 2-3 minutes, with a duration of effect lasting about 30-60 minutes, depending on the dosage .
2. Intensive Care Unit (ICU) Settings:
In ICU settings, cisatracurium is utilized to manage patients requiring mechanical ventilation. It helps in achieving optimal ventilation strategies by ensuring muscle relaxation, particularly in patients with severe respiratory distress or those undergoing sedation for prolonged periods .
3. Pediatric Use:
Cisatracurium is indicated for use in pediatric patients aged 2 years and older. Dosage adjustments are necessary for this population due to differences in pharmacokinetics and dynamics compared to adults .
Case Studies
Case Study 1: Phlebitis Associated with Cisatracurium Infusion
A series of three cases reported phlebitis following prolonged peripheral intravenous infusion of cisatracurium. In each instance, the infusion lasted between 14-20 hours before phlebitis was diagnosed. The recommendation was made to administer cisatracurium via central venous catheters for prolonged infusions to mitigate risks associated with peripheral administration .
Case Study 2: Anaphylactoid Reaction
Another case highlighted an anaphylactoid reaction occurring after induction with cisatracurium. This underscores the importance of monitoring for hypersensitivity reactions when administering this drug in clinical settings .
Safety and Monitoring
While cisatracurium is generally considered safe, it requires careful monitoring for potential adverse effects such as hypotension, respiratory depression, and allergic reactions. The presence of benzyl alcohol as a preservative raises concerns regarding toxicity in pediatric populations, necessitating vigilance during administration .
Comparative Data Table
Characteristic | This compound | Atracurium |
---|---|---|
Onset of Action | 2-3 minutes | 2-3 minutes |
Duration | 30-60 minutes | 20-35 minutes |
Metabolism | Spontaneous degradation | Plasma esterases |
Use in Pediatrics | Yes | Yes |
Risk of Accumulation | Low (in renal impairment) | Moderate |
作用機序
シサトラクリウムベシラートは、運動終板の神経伝達物質受容体に競合的に結合し、アセチルコリンの作用を拮抗することで効果を発揮します 。これは、神経筋伝達の競合的遮断をもたらし、筋弛緩につながります。 この化合物は、ホフマン脱離という、肝臓と腎臓の機能とは独立したプロセスを経て分解するため、臓器不全の患者に適しています .
類似化合物との比較
シサトラクリウムベシラートは、アトラクリウム、ベクロニウム、ロクロニウムなどの他の神経筋遮断薬と比較されます。 アトラクリウムに比べて、シサトラクリウムベシラートはヒスタミン放出量が少なく、効力が高い 。ベクロニウムとロクロニウムも非脱分極性薬ですが、作用の発現時間と作用持続時間に違いがあります。 シサトラクリウムベシラートのユニークな特徴は、ホフマン脱離であり、臓器機能が損なわれた患者にとって利点があります .
類似化合物には以下のようなものがあります。
アトラクリウム: シサトラクリウムを含む10種類の異性体の混合物。
ベクロニウム: 化学構造が異なる、別の非脱分極性神経筋遮断薬。
ロクロニウム: 作用の発現が速く、作用持続時間が中間的なことで知られています.
特性
CAS番号 |
96946-42-8 |
---|---|
分子式 |
C59H77N2O15S+ |
分子量 |
1086.3 g/mol |
IUPAC名 |
benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1/t42-,43-,54-,55-;/m1./s1 |
InChIキー |
GLLXELVDCIFBPA-MLPUUEHESA-M |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
異性体SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
外観 |
White to Off-White Solid |
melting_point |
90-93°C |
ピクトグラム |
Acute Toxic; Irritant |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(1R,1'R,2R,2'R)-2,2'-[1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium Benzenesulfonate; Cisatracurium Besilate; Nimbex; 51W89; 3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-verat |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cisatracurium Besylate?
A: this compound is a non-depolarizing neuromuscular blocking agent. It competitively binds to nicotinic acetylcholine receptors at the neuromuscular junction. [] This prevents acetylcholine from binding, thus inhibiting muscle contraction and causing paralysis.
Q2: Does this compound cross the blood-brain barrier?
A: Due to its high molecular weight and polarity, this compound does not cross the blood-brain barrier. [] Therefore, it does not directly affect consciousness or pain perception.
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C63H82N2O12S2. It has a molecular weight of 1111.4 g/mol. []
Q4: Are there any known incompatibilities of this compound with other drugs during Y-site administration?
A: Yes, this compound demonstrates incompatibility with certain drugs during Y-site administration. Cefoperazone is incompatible at all tested concentrations of this compound. Furthermore, incompatibility was observed with 14 drugs, including many cephalosporins, at concentrations of 2 and 5 mg/mL, and with 12 drugs at 5 mg/mL. []
Q5: How is this compound metabolized and eliminated?
A: Unlike some other neuromuscular blocking agents, this compound primarily undergoes Hofmann elimination in the body. [, ] This process is independent of liver or kidney function, making it a suitable choice for patients with organ impairment.
Q6: How does age affect the pharmacodynamics of this compound?
A: Studies in pediatric populations demonstrate that the potency of this compound, as measured by ED50 and ED95, remains consistent between infants and children during balanced anesthesia. [] In older adults, research indicates that aging itself does not significantly influence the pharmacodynamics of a single injection of this compound. []
Q7: Does the presence of liver dysfunction affect the pharmacodynamics of this compound?
A: Yes, studies demonstrate that in patients with severe liver dysfunction (Child-Pugh Classification B or C), the maximum blockade effect of this compound is lower, and the onset time is longer compared to patients with normal liver function. [] This suggests that dosage adjustments might be necessary for patients with severe liver dysfunction to achieve adequate neuromuscular blockade.
Q8: Are there any animal models used to study the effects of this compound?
A: Yes, rabbits have been used as animal models to investigate the impact of this compound on brain activity using quantitative pharmaco-electroencephalography (QPEEG). Studies show that the drug can decrease the power percentage and amplitudes of β1- and β2-band of QPEEG. [] Further research showed that the drug increased the power percentage of α1-band and α2-band of QPEEG in rabbits. []
Q9: Can this compound cause phlebitis?
A: Yes, though less common than with Atracurium, there have been documented cases of phlebitis associated with peripheral intravenous administration of this compound, particularly after prolonged infusion periods. [] The acidic nature of the drug is a suspected contributing factor.
Q10: What analytical techniques are commonly used to determine the concentration of this compound in pharmaceutical preparations?
A: Capillary electrophoresis with electrochemiluminescence detection has been successfully employed for the simultaneous determination of this compound and its degradation products in pharmaceutical formulations. [] This method offers high sensitivity, speed, and cost-effectiveness.
Q11: Can you elaborate on other analytical techniques employed for the determination of this compound?
A: Apart from capillary electrophoresis, first-derivative synchronous spectrofluorimetry has also been validated for the simultaneous determination of this compound and propofol in biological fluids. [] This method exhibits high sensitivity, permitting quantification even at low concentrations in plasma samples.
Q12: Are there any direct thin-layer chromatographic methods available for the enantioselective determination of this compound?
A: Yes, researchers have developed a rapid and cost-effective densitometric thin-layer chromatographic method for the enantioseparation of Atracurium Besylate and quantitative determination of its chiral switching isomer, this compound, using l-(+)-tartaric acid as a chiral mobile phase additive. []
Q13: How is the quality of this compound controlled during its synthesis?
A: Process improvements in the synthesis of this compound have been achieved to ensure its quality and purity. Researchers optimized the Michael addition reaction of R-tetrahydropapaverine base with pentane-1,5-diyldiacrylate, followed by quaternization with methyl benzenesulfonate, to achieve a yield of 65% with 99% purity. []
Q14: How does this compound compare to other neuromuscular blocking agents like Rocuronium and Vecuronium?
A: Compared to Rocuronium, this compound may have a slightly slower onset of action but exhibits a longer duration. [, ] In contrast to Vecuronium, it has a shorter duration of action and is less likely to cause histamine release. [, ]
Q15: What are the advantages of using Mivacurium chloride over this compound in otolaryngology surgery?
A: Studies show that Mivacurium chloride, when compared to this compound in otolaryngology surgery, offers faster postoperative recovery, has a lower impact on hemodynamics, and results in fewer adverse reactions. [] It also lacks the cumulative effect of neuromuscular blockade.
Q16: What are potential areas for future research on this compound?
A: Further investigation into the potential anti-cancer effects of this compound, particularly in combination with other chemotherapeutic agents, is warranted. Additionally, exploration of alternative delivery methods, such as targeted drug delivery systems, could potentially enhance its efficacy and minimize side effects. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。